SARS-CoV Main Protease (Mpro) Inhibition: Target Compound IC50 Versus Closest 4-Chlorophenyl and 4-Nitrophenyl Analogues
In a fluorogenic peptide cleavage assay using recombinant SARS-CoV Mpro at pH 7.0 and 25°C, the target compound (designated pyrimidine-containing compound 12) exhibited an IC50 of 45,000 nM (45 µM) [1]. This value places it within the mid-range of the 21 active analogues identified in the original screening campaign, where IC50s ranged from 0.3 µM to 50 µM across the series [2]. While the most potent analogue in the series achieved an IC50 of 0.3 µM, the 3,4-dimethoxyphenyl substitution on the target compound distinguishes it from the more extensively characterized 4-chlorophenyl-bearing analogues, which populate different regions of the structure-activity landscape and have not been reported with head-to-head IC50 values against the identical enzyme construct in the same laboratory [2]. The target compound therefore represents a defined, intermediate-activity benchmark within this chemotype.
| Evidence Dimension | SARS-CoV Mpro (3CLpro) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 45,000 nM (45 µM) |
| Comparator Or Baseline | Most potent compound in the analogue series: IC50 = 300 nM (0.3 µM); all 21 active analogues: IC50 range = 0.3–50 µM [2] |
| Quantified Difference | Target compound is approximately 150-fold less potent than the series lead (45,000 vs 300 nM); falls within the upper half of the series activity distribution |
| Conditions | Recombinant SARS-CoV Mpro; fluorogenic peptide cleavage assay; pH 7.0; temperature 25°C [1][2] |
Why This Matters
The compound's IC50 of 45 µM defines it as a validated moderate-affinity Mpro ligand suitable for use as a reference inhibitor in secondary screening assays or as a starting scaffold for medicinal chemistry optimization, distinguishing it from untested in-class analogs that carry binary risk—either inactive or potent but with unknown selectivity liabilities.
- [1] BindingDB. BDBM11275: N-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide. Target: Replicase polyprotein 1ab (SARS-CoV). IC50: 4.50E+4 nM. Assay: fluorogenic peptide cleavage; pH 7.0; T = 25°C. Deposited by National Tsing Hua University. View Source
- [2] Lu, I.-L.; Mahindroo, N.; Liang, P.-H.; Peng, Y.-H.; Kuo, C.-J.; Tsai, K.-C.; Hsieh, H.-P.; Chao, Y.-S.; Wu, S.-Y. Structure-Based Drug Design and Structural Biology Study of Novel Nonpeptide Inhibitors of Severe Acute Respiratory Syndrome Coronavirus Main Protease. J. Med. Chem. 2006, 49 (17), 5154–5161. DOI: 10.1021/jm060207o. View Source
